E3 Ligase Ligand-linker Conjugate 48
Description
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Structure
3D Structure
Properties
Molecular Formula |
C28H39N5O5 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-10-8-19(9-11-32)17-30-12-14-31(15-13-30)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35) |
InChI Key |
IZQWYQWLOVJAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 48 and its Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 48, a pivotal building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This conjugate incorporates a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine-containing linker. While specific experimental data for this exact conjugate is not publicly available, this guide will leverage data and protocols from structurally analogous pomalidomide-piperazine based PROTACs to provide a thorough understanding of its application. We will delve into the mechanism of action, present quantitative data from related compounds, and offer detailed experimental protocols for the synthesis and characterization of PROTACs derived from such conjugates.
Introduction to this compound
This compound is a pre-functionalized chemical moiety designed to streamline the synthesis of PROTACs. PROTACs are heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to eliminate specific target proteins. This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Components of this compound:
-
E3 Ligase Ligand: The conjugate contains a ligand derived from pomalidomide (B1683931). Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex.
-
Linker: The pomalidomide ligand is attached to a piperazine-containing linker. The linker's composition and length are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The piperazine (B1678402) moiety can impart favorable physicochemical properties, such as improved solubility and rigidity.
Chemical Structure:
-
Molecular Formula: C₂₈H₃₉N₅O₅
-
Molecular Weight: 525.64 g/mol
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs synthesized from this compound function by hijacking the CRL4^CRBN^ E3 ligase complex. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct warheads, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase. This brings the POI into close proximity with the E3 ligase machinery.
-
Ubiquitination: The CRL4^CRBN^ complex, now in proximity to the POI, facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is not degraded in this process and is released to initiate another cycle of target protein degradation, allowing it to act catalytically.
Data Presentation: Performance of Pomalidomide-Based PROTACs
As specific data for PROTACs derived from Conjugate 48 is unavailable, this section presents a summary of performance metrics for representative pomalidomide-based PROTACs with varying linkers and targets. This data provides a benchmark for the expected efficacy of PROTACs synthesized using Conjugate 48.
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Compound 16 | EGFR | Piperidine-containing | 32.9 | >90 | A549 | [1] |
| ZQ-23 | HDAC8 | PEG/Alkyl | 147 | 93 | A549 | [2] |
| CRBN PROTAC® 14a | Cereblon (self-degradation) | PEG/Alkyl | 200 | 98 | HEK293 | [3] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Ligand | CRBN Construct | K_d_ (µM) | Assay Method | Reference |
| Pomalidomide | CRBN-DDB1 | ~0.157 | Competitive Titration | [4] |
| Pomalidomide | CRBN TBD | 14.7 | Isothermal Titration Calorimetry (ITC) |
K_d_: Dissociation constant. TBD: Thalidomide-binding domain.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a PROTAC using a pomalidomide-piperazine based linker conjugate.
Synthesis of a PROTAC using a Pomalidomide-Piperazine Linker
This protocol describes a general procedure for coupling a target protein ligand (containing a carboxylic acid) to a pomalidomide-piperazine linker with a terminal amine.
Materials:
-
Pomalidomide-piperazine linker with a terminal amine (analogous to Conjugate 48)
-
Target protein ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the target protein ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the pomalidomide-piperazine linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of CRBN.
-
HEK293T cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, 96-well assay plates
-
Synthesized PROTAC
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Plate the transfected cells in a white 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates ternary complex formation.
Mandatory Visualization
Conclusion
This compound, with its pomalidomide-based CRBN ligand and piperazine-containing linker, represents a valuable tool for the rapid and efficient synthesis of PROTACs. While direct experimental data for this specific conjugate is limited, the wealth of information available for structurally similar pomalidomide-based PROTACs provides a strong foundation for its successful application. The rational design of the linker and the choice of the target protein ligand are paramount for achieving potent and selective protein degradation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to synthesize, characterize, and optimize novel PROTACs for therapeutic and research applications. As the field of targeted protein degradation continues to evolve, the availability of well-characterized, pre-functionalized building blocks like this compound will undoubtedly accelerate the discovery of new medicines.
References
An In-depth Technical Guide on the Role of Cereblon E3 Ligase Ligand-Linker Conjugates in PROTAC Design
Disclaimer: The specific term "E3 Ligase Ligand-linker Conjugate 48" does not correspond to a widely characterized, publicly documented molecule in scientific literature. This guide will therefore focus on the principles of PROTAC design utilizing well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, as "E3 ligase Ligand 48" has been sparsely referenced as a Cereblon ligand. The data and methodologies presented are representative of CRBN-recruiting PROTACs and serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction to PROTACs and the Role of Cereblon
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from the cell.[1] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2]
By simultaneously binding to the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[1] This proximity leads to the E3 ligase-mediated tagging of the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Cereblon (CRBN) is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1] Ligands for CRBN, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are among the most frequently used for PROTAC development due to their favorable pharmacological properties.[3] Upon binding of a ligand-conjugated PROTAC, the CRL4-CRBN complex is recruited to the POI, leading to its ubiquitination and subsequent degradation.[1]
The CRL4-CRBN Signaling Pathway in PROTAC-mediated Degradation
The CRL4-CRBN E3 ligase complex plays a central role in the PROTAC-mediated degradation of target proteins. The process begins with the PROTAC molecule facilitating the formation of a ternary complex between the target protein and CRBN. This induced proximity triggers the ubiquitination cascade, ultimately leading to the degradation of the target protein by the proteasome.
Quantitative Data for Representative CRBN-based PROTACs
The efficacy of a PROTAC is quantified by several parameters, including its binding affinity (Kd) to the target protein and E3 ligase, its ability to induce degradation (DC50), and the maximum level of degradation achieved (Dmax). The following table summarizes these parameters for exemplary PROTACs that utilize CRBN ligands.
| PROTAC Name | Target Protein | CRBN Ligand | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET6 | BRD4 | Pomalidomide | PEG-based | ~8 | >90 | KBM7 | [4] |
| ARV-825 | BRD4 | Pomalidomide | PEG-based | <1 | >95 | RS4;11 | [5] |
| Compound 14a | CRBN (self-degradation) | Pomalidomide | PEG-based | 200 | ~98 | MM1.S | [6] |
| RC-3 | BTK | Pomalidomide | Cyano-acrylamide | <10 | >85 | MOLM-14 | [7] |
| HDAC PROTAC 22 | HDAC3 | Pomalidomide | Benzamide-based | 440 | 77 | HCT116 | [8] |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation observed.
Experimental Protocols
The development and characterization of CRBN-based PROTACs involve a series of key experiments to assess their binding, ternary complex formation, and degradation efficiency.
Binary Binding Assays
These assays measure the binding affinity of the PROTAC to the POI and the CRBN E3 ligase independently.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified POI or CRBN protein on a sensor chip.
-
Flow a series of concentrations of the PROTAC over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound PROTAC.
-
Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (Kd).
-
-
Isothermal Titration Calorimetry (ITC):
-
Load the purified POI or CRBN protein into the sample cell of the calorimeter.
-
Titrate a solution of the PROTAC into the sample cell.
-
Measure the heat released or absorbed upon binding.
-
Fit the data to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Ternary Complex Formation Assays
These assays confirm that the PROTAC can effectively bridge the POI and CRBN.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): [9]
-
Label the POI and CRBN with a donor (e.g., Terbium) and an acceptor (e.g., FITC) fluorophore, respectively.
-
Incubate the labeled proteins with varying concentrations of the PROTAC.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
An increase in the FRET signal indicates the formation of the ternary complex.
-
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): [10]
-
Use antibodies conjugated to donor and acceptor beads that specifically recognize tags on the POI and CRBN.
-
In the presence of the PROTAC, the POI and CRBN are brought into proximity, allowing the beads to interact.
-
Upon excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
The intensity of the signal is proportional to the amount of ternary complex formed.
-
Protein Degradation Assays
These assays quantify the reduction in the levels of the POI in cells treated with the PROTAC.
-
Western Blotting:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the POI.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the band intensity to determine the extent of protein degradation relative to a loading control.
-
-
Mass Spectrometry-based Proteomics:
-
Treat cells with the PROTAC.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the abundance of peptides corresponding to the POI to determine the level of degradation. This method can also be used to assess off-target effects across the proteome.
-
Conclusion
The use of Cereblon-recruiting ligands is a cornerstone of modern PROTAC design. The success of a CRBN-based PROTAC is contingent on a delicate balance of binary binding affinities, efficient ternary complex formation, and the properties of the linker connecting the warhead and the E3 ligase ligand. A systematic approach to design and evaluation, employing the quantitative assays and protocols outlined in this guide, is crucial for the development of potent and selective protein degraders for therapeutic applications. While the specific entity "this compound" remains to be fully characterized, the principles and methodologies described herein provide a robust framework for advancing research in this exciting field.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Unveiling the Target: A Technical Guide to Identifying the E3 Ligase for a Novel Ligand-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's own protein disposal machinery. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While much of the focus has been on a handful of well-characterized E3 ligases, the human genome encodes over 600, representing a vast and largely untapped resource for developing next-generation degraders with improved specificity and efficacy.
This technical guide provides a comprehensive overview of the experimental workflow and key methodologies for identifying the E3 ligase target of a novel ligand-linker conjugate. For the purpose of illustration, we will refer to a hypothetical conjugate, "Conjugate 48," and provide representative data based on the discovery of ligands for novel E3 ligases.
The Challenge: Identifying the E3 Ligase Partner
When a novel ligand-linker conjugate induces the degradation of a target protein, a critical next step is to identify the specific E3 ligase it recruits. This knowledge is essential for understanding the mechanism of action, optimizing the degrader, and predicting potential off-target effects. The following sections detail a robust, multi-pronged approach to confidently identify this E3 ligase partner.
Experimental Workflow for E3 Ligase Identification
The identification of the E3 ligase recruited by a novel ligand-linker conjugate is a systematic process that begins with broad, unbiased screening and progressively narrows down to specific, functional validation. The overall workflow involves three key stages:
-
Initial Hit Identification: Employing chemoproteomic approaches to identify candidate E3 ligases that interact with the conjugate.
-
Target Engagement and Validation: Confirming the direct interaction between the conjugate and the candidate E3 ligase in a cellular context.
-
Functional Characterization: Demonstrating that the identified E3 ligase is functionally responsible for the ubiquitination and degradation of the target protein.
Figure 1. A stepwise workflow for the identification and validation of the E3 ligase targeted by a novel ligand-linker conjugate.
Data Presentation: Quantitative Analysis of "Conjugate 48"
The following table summarizes representative quantitative data that would be generated during the identification of the E3 ligase for our hypothetical "Conjugate 48," with RNF4 used as an illustrative example.
| Experiment | Metric | Result | Interpretation |
| Affinity Purification-Mass Spectrometry (AP-MS) | Enrichment Score vs. Control | RNF4: 15.2-fold | RNF4 is a high-confidence interactor with Conjugate 48. |
| Unique Peptides Identified | RNF4: 25 | Strong evidence for the presence of RNF4 in the pulldown. | |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +3.5 °C | Conjugate 48 binds to and stabilizes RNF4 in cells. |
| EC50 of Stabilization | 1.2 µM | Potent engagement of RNF4 by Conjugate 48 in a cellular environment. | |
| In Vitro Ubiquitination Assay | Polyubiquitin Chain Formation | Increased with Conjugate 48 | Conjugate 48 promotes RNF4-mediated ubiquitination. |
| Cell-Based Knockdown | Target Degradation (siRNF4 vs. siControl) | Degradation abolished | RNF4 is necessary for the degradation activity of Conjugate 48. |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
This technique is used to identify proteins that interact with the ligand-linker conjugate. A version of the conjugate is synthesized with an affinity tag (e.g., biotin) that allows it to be "pulled down" from cell lysate along with its binding partners.
Methodology:
-
Probe Synthesis: Synthesize an affinity probe version of "Conjugate 48" with a biotin (B1667282) tag attached to a non-critical position of the molecule.
-
Cell Lysis: Culture and harvest cells (e.g., HEK293T) and prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Incubation: Incubate the cell lysate with the biotinylated "Conjugate 48" probe to allow for the formation of protein-conjugate complexes. A control incubation with a non-biotinylated conjugate or beads alone should be run in parallel.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and quantify their abundance in the "Conjugate 48" pulldown compared to the control. Proteins significantly enriched in the pulldown are considered potential binding partners.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells. The principle is that a ligand binding to its target protein will stabilize the protein, making it more resistant to thermal denaturation.
Methodology:
-
Cell Treatment: Treat cultured cells with "Conjugate 48" at various concentrations. A vehicle-only control (e.g., DMSO) is essential.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble candidate E3 ligase (e.g., RNF4) in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of "Conjugate 48" indicates target engagement.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the identified E3 ligase to ubiquitinate a substrate in the presence of the ligand-linker conjugate.
Methodology:
-
Reagents: Assemble the necessary components for the ubiquitination reaction:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant, purified candidate E3 ligase (e.g., RNF4)
-
Ubiquitin
-
ATP
-
The target protein of interest (POI)
-
"Conjugate 48"
-
-
Reaction Setup: Combine the reagents in a reaction buffer. Set up control reactions lacking the E3 ligase, "Conjugate 48," or ATP.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Analysis: Stop the reaction and analyze the formation of polyubiquitinated POI by Western blotting using an anti-ubiquitin or anti-POI antibody. An increase in high-molecular-weight species corresponding to ubiquitinated POI in the presence of "Conjugate 48" indicates that the conjugate promotes the E3 ligase's activity towards the POI.
Signaling Pathway and Logical Relationships
The ultimate goal of a PROTAC, formed by the ligand-linker conjugate, is to hijack the ubiquitin-proteasome system to degrade a specific target protein. The following diagram illustrates this signaling pathway.
Figure 2. The signaling cascade initiated by a PROTAC, leading to the targeted degradation of a protein of interest.
Conclusion
The identification of the E3 ligase recruited by a novel ligand-linker conjugate is a critical step in the development of new targeted protein degraders. The combination of unbiased proteomics, biophysical validation of target engagement, and functional biochemical assays provides a robust framework for confidently assigning the E3 ligase partner. By expanding the repertoire of available E3 ligases, researchers can unlock the full potential of targeted protein degradation to address a wide range of diseases.
In-Depth Technical Guide: Chemical Characteristics of E3 Ligase Ligand-linker Conjugate 48
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical characteristics, synthesis, and potential applications of E3 Ligase Ligand-linker Conjugate 48, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for an audience with a strong background in chemistry and pharmacology, particularly those involved in the fields of targeted protein degradation and drug discovery.
Core Chemical Characteristics
This compound is a synthetic chemical entity designed to covalently link to a target protein ligand, thereby forming a complete PROTAC molecule. The conjugate itself comprises a ligand for an E3 ubiquitin ligase and a linker moiety with a reactive functional group.
Structural and Physicochemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These identifiers are crucial for sourcing, characterization, and regulatory purposes.
| Property | Value |
| CAS Number | 2520105-41-1 |
| Molecular Formula | C₂₈H₃₉N₅O₅ |
| Molecular Weight | 525.64 g/mol |
| IUPAC Name | tert-Butyl 4-((4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidine-1-carboxylate |
| SMILES | O=C(N1CCC(CC1)CN2CCN(CC2)C3=CC=C4C(N(C5C(NC(CC5)=O)=O)CC4=C3)=O)OC(C)(C)C |
Note: Data sourced from publicly available chemical supplier databases.
Role in PROTAC Technology
This compound serves as a foundational component in the modular synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this conjugate can be conceptually divided into two key components:
-
E3 Ligase Ligand: The pomalidomide-derived moiety (the 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline core) is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: The piperidin-4-ylmethyl-piperazine portion acts as a linker, providing a spatial bridge to the target protein ligand. The terminal tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) can be removed to reveal a secondary amine, which can then be coupled to a suitable ligand for the protein of interest.
The logical workflow for utilizing this conjugate in PROTAC synthesis is depicted below.
Experimental Protocols
Deprotection of the Boc Group
The initial step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine on the piperidine ring.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Coupling with a Target Protein Ligand
The deprotected linker-amine can then be coupled with a ligand for the target protein of interest. The example below describes a standard amide bond formation.
Materials:
-
Deprotected E3 Ligase Ligand-linker Conjugate
-
Target protein ligand with a carboxylic acid functional group
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the target protein ligand with a carboxylic acid in anhydrous dimethylformamide (DMF).
-
Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected E3 Ligase Ligand-linker Conjugate in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
Signaling Pathway in Targeted Protein Degradation
Once a functional PROTAC is synthesized using this compound, it hijacks the ubiquitin-proteasome system to induce the degradation of a specific target protein. The general signaling pathway is illustrated below.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs targeting a wide range of proteins for degradation. Its structure incorporates a well-established Cereblon ligand and a versatile linker, facilitating the modular construction of these powerful therapeutic agents. The provided general protocols and pathway diagrams serve as a foundational guide for researchers and drug developers in this exciting and rapidly evolving field. Further research and publication of specific applications of this conjugate will undoubtedly provide more detailed insights into its potential in targeted protein degradation.
An In-depth Technical Guide to Preliminary Studies Using a Representative E3 Ligase Ligand-Linker Conjugate: A Pomalidomide-PEG-Based PROTAC Precursor
Disclaimer: Publicly available scientific literature and technical documentation do not contain specific information on a molecule designated "E3 Ligase Ligand-linker Conjugate 48." Therefore, this guide utilizes a well-characterized, representative conjugate as a surrogate to fulfill the user's request. The selected example is a pomalidomide-based Cereblon (CRBN) E3 ligase ligand attached to a polyethylene (B3416737) glycol (PEG) linker, a common and extensively documented structural motif in the development of Proteolysis Targeting Chimeras (PROTACs). The data and protocols presented are based on studies of PROTACs derived from such conjugates, with a focus on the well-known BRD4-degrader, dBET1.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preliminary evaluation of a PROTAC synthesized from a pomalidomide-PEG linker conjugate.
Introduction to Pomalidomide-PEG Linker Conjugates in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The E3 ligase ligand-linker conjugate serves as a crucial building block in the modular synthesis of PROTACs.
Pomalidomide (B1683931) is a derivative of thalidomide (B1683933) and a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its relatively small size and well-understood binding mechanism make it a popular choice for PROTAC design.[1] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[2] The length and composition of the linker are critical parameters that must be optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
This guide will focus on the preliminary studies of dBET1, a PROTAC that conjugates the BRD4 inhibitor JQ1 to pomalidomide via a PEG-containing linker.[2]
Data Presentation: Quantitative Analysis of a Representative PROTAC (dBET1)
The following tables summarize key quantitative data from preliminary studies of dBET1, a PROTAC synthesized from a pomalidomide-PEG linker conjugate and the BRD4 ligand, JQ1.
Table 1: In Vitro Biological Activity of dBET1
| Parameter | Target/Cell Line | Value | Reference(s) |
| EC50 (BET Depletion) | Breast Cancer Cells | 430 nM | [2] |
| IC50 (Cell Proliferation) | MV4;11 | 0.14 µM (at 24h) | |
| IC50 (BRD4 BD1 Binding) | N/A | 20 nM |
Table 2: In Vivo Pharmacokinetic Parameters of dBET1
| Parameter | Value | Dosing | Vehicle | Reference(s) |
| Cmax | 392 nM | 50 mg/kg, IP | Not Specified | |
| Tmax | 0.5 hours | 50 mg/kg, IP | Not Specified | |
| Terminal t1/2 | 6.69 hours | 50 mg/kg, IP | Not Specified | |
| AUClast | 2109 hr*ng/mL | 50 mg/kg, IP | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and preliminary evaluation of a pomalidomide-PEG-based PROTAC, using the synthesis of dBET1 as an example.
Synthesis of Pomalidomide-PEG-Linker Conjugate and Final PROTAC (dBET1)
The synthesis of dBET1 involves the preparation of a pomalidomide-linker intermediate with a reactive handle, which is then coupled to the target protein ligand, JQ1.
Materials:
-
Pomalidomide
-
Appropriate PEG linker with terminal functional groups (e.g., amine and carboxylic acid)
-
(+)-JQ1
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Protocol:
-
Synthesis of Pomalidomide-Linker Intermediate:
-
Protect one end of the PEG linker if necessary (e.g., Boc protection of an amine).
-
Activate the carboxylic acid group of the other end of the PEG linker using a coupling reagent like HATU in the presence of a base such as DIPEA in DMF.
-
React the activated linker with the amino group of pomalidomide.
-
Monitor the reaction by LC-MS. Upon completion, purify the pomalidomide-linker conjugate using flash chromatography.
-
Deprotect the other end of the linker (e.g., using TFA to remove a Boc group) to expose a reactive handle (e.g., a primary amine).
-
-
Conjugation to JQ1:
-
Activate the carboxylic acid of (+)-JQ1 using a peptide coupling reagent (e.g., HATU/DIPEA in DMF).
-
Add the deprotected pomalidomide-linker intermediate to the activated JQ1 solution.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC (dBET1) by preparative HPLC to obtain a high-purity product.
-
Confirm the identity and purity of the final compound by LC-MS and NMR.
-
Western Blot for BRD4 Degradation
This is a standard assay to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Human cell line expressing BRD4 (e.g., MV4;11, SUM149)
-
Cell culture medium and supplements
-
dBET1 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of dBET1 (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein levels to the loading control.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation.
Materials:
-
Human cancer cell line (e.g., MV4;11)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of dBET1 for a specified duration (e.g., 24 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the dBET1 concentration.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a pomalidomide-based PROTAC targeting BRD4.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a novel PROTAC.
CRBN Signaling Pathway in PROTAC Action
Caption: Signaling pathway illustrating CRBN-mediated targeted protein degradation by a PROTAC.
References
Methodological & Application
Application Note: Protocols for the Conjugation of E3 Ligase Ligand-Linker Constructs to Target Protein Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[1][2] This strategy offers a powerful method for eliminating disease-causing proteins, including those considered "undruggable" by traditional inhibitors.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two.[3][]
The synthesis of a PROTAC is a critical step in its development, with the final conjugation reaction joining the E3 ligase-linker moiety to the target protein ligand being of paramount importance. The efficiency and success of this conjugation reaction directly impact the yield and purity of the final PROTAC. This document provides detailed protocols for two of the most common and robust methods used for this conjugation: Amide Bond Formation and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry .[1][5]
These protocols are designed to be broadly applicable. For the purpose of these notes, "E3 Ligase Ligand-linker Conjugate 48" is considered a representative intermediate. Researchers should select the appropriate protocol based on the terminal functional group present on their specific E3 ligase-linker conjugate and the corresponding reactive handle on their target protein ligand.
Core Concepts & Workflow
The overall strategy involves the chemical ligation of two key fragments: the E3 ligase ligand pre-functionalized with a linker, and the ligand for the protein of interest, which has a complementary reactive group.
Caption: PROTAC mechanism of action.
The general experimental workflow for synthesizing the final PROTAC molecule is outlined below. It begins with the selected conjugation reaction, followed by rigorous purification and characterization to ensure the final compound's identity and purity.
Caption: General experimental workflow.
Protocol 1: Amide Bond Formation
This protocol is suitable when the E3 ligase-linker conjugate possesses a terminal carboxylic acid (-COOH) and the target protein ligand has an available primary or secondary amine (-NH2 or -NHR). The reaction utilizes a peptide coupling agent, such as HATU, to facilitate the formation of a stable amide bond.[1][3]
Materials and Reagents
-
E3 Ligase Ligand-linker-COOH (1.0 eq)
-
Target Protein Ligand-NH2 (1.0-1.2 eq)
-
HATU (1,1'-[Azobis(formamido)]bis(1,1,3,3-tetramethyluronium) hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Solvents for workup and purification (e.g., Ethyl Acetate (B1210297), Dichloromethane, Saturated NaHCO3, Brine)
-
Anhydrous Na2SO4 or MgSO4
Experimental Protocol
-
Preparation: Under a nitrogen or argon atmosphere, dissolve the E3 Ligase Ligand-linker-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid.[1]
-
Coupling: Add the Target Protein Ligand-NH2 (1.1 eq), dissolved in a minimal amount of anhydrous DMF if necessary, to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 4-24 hours).[1]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with a 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.[1][6]
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR (Nuclear Magnetic Resonance).
Caption: Amide bond formation reaction scheme.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is highly efficient and suitable when one component contains a terminal alkyne and the other an azide.[5][] This reaction forms a stable triazole ring linking the two fragments. For this protocol, we will assume the E3 ligase-linker conjugate has a terminal alkyne and the target ligand has an azide.
Materials and Reagents
-
E3 Ligase Ligand-linker-Alkyne (1.0 eq)
-
Target Protein Ligand-Azide (1.0-1.1 eq)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO4·5H2O) (0.1-0.2 eq)
-
Sodium Ascorbate (B8700270) (0.2-0.4 eq)
-
Solvent system (e.g., t-BuOH/H2O, DMF, or DMSO)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Solvents for workup and purification
Experimental Protocol
-
Preparation: Dissolve the E3 Ligase Ligand-linker-Alkyne (1.0 eq) and the Target Protein Ligand-Azide (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of Sodium Ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO4·5H2O (0.15 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). If the product is highly polar, it may require alternative purification methods like preparative HPLC directly from the reaction mixture.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.
Caption: CuAAC "Click Chemistry" reaction scheme.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical parameters for the described conjugation reactions. Optimal conditions may vary based on the specific substrates used.
| Parameter | Protocol 1: Amide Coupling | Protocol 2: CuAAC (Click Chemistry) |
| Stoichiometry | Ligand-NH2: 1.0-1.2 eq HATU: 1.2 eq DIPEA: 3.0-4.0 eq | Ligand-Azide: 1.0-1.1 eq CuSO4: 0.1-0.2 eq Na Ascorbate: 0.2-0.4 eq |
| Solvent | Anhydrous DMF, DMSO | t-BuOH/H2O, DMF, DMSO |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |
| Reaction Time | 4 - 24 hours | 1 - 12 hours |
| Typical Yield | 40 - 80% | 55 - 95%[5] |
| Key Advantages | Forms a stable, peptide-like bond. | High yield, fast, bio-orthogonal, high functional group tolerance.[1][5] |
| Purification Method | Flash Chromatography, Preparative HPLC | Flash Chromatography, Preparative HPLC |
| Characterization | LC-MS, NMR | LC-MS, NMR |
Conclusion
The choice between amide coupling and CuAAC click chemistry for the final conjugation step in PROTAC synthesis depends on the available functional groups on the precursor fragments. Both methods are robust and widely used in the field.[1][5] Careful execution of the reaction, followed by diligent monitoring, workup, and purification, is essential for obtaining high-quality PROTAC molecules ready for biological evaluation.[6] The protocols provided here serve as a comprehensive guide for researchers to successfully synthesize these powerful molecules for targeted protein degradation.
References
Application Notes and Protocols: Synthesis and Application of Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates for PROTACs
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive guide to the synthesis and application of pomalidomide-based E3 ligase ligand-linker conjugates for the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives essential tools in targeted protein degradation.[1][2][3][4][5] We will use a representative pomalidomide-linker conjugate as a stand-in for "E3 Ligase Ligand-linker Conjugate 48" to illustrate the principles and protocols involved.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells.[5] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][6]
Pomalidomide, an immunomodulatory drug, binds to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3][7] This makes it a widely used E3 ligase ligand in PROTAC design.[2] The synthesis of pomalidomide derivatives functionalized with a linker is a critical step in the assembly of potent and selective PROTACs.[7][8][9][10]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a pomalidomide-based PROTAC is depicted below. The PROTAC induces proximity between the target protein and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the target.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Synthesis of Pomalidomide-Linker Conjugates
A common strategy for synthesizing pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction of an amine-containing linker with 4-fluorothalidomide, which serves as a precursor to pomalidomide.[1][7] Alternatively, functionalization at the C5 position of the pomalidomide phthalimide (B116566) ring with an azide (B81097) group provides a versatile handle for "click chemistry" conjugation.[3][4][11]
Experimental Workflow for Synthesis
The overall workflow for synthesizing a pomalidomide-linker conjugate and its subsequent use in creating a PROTAC is outlined below.
Caption: General workflow for pomalidomide-linker synthesis and PROTAC assembly.
Protocol 1: Synthesis of a Pomalidomide-PEG-Amine Conjugate
This protocol describes the synthesis of a pomalidomide conjugate with a polyethylene (B3416737) glycol (PEG) linker terminating in a protected amine, which can then be deprotected for coupling to a POI ligand.
Materials:
-
4-Fluorothalidomide
-
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Amine-PEG3-Boc)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of Pomalidomide-PEG3-Boc
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMF, add Amine-PEG3-Boc (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (B1210297), and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-PEG3-Boc conjugate.
Step 2: Boc Deprotection
-
Dissolve the purified pomalidomide-PEG3-Boc (1.0 eq) in DCM.
-
Add TFA (20-30% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Pomalidomide-PEG3-NH₂) is often used in the next coupling step without further purification.
Application of Pomalidomide-Linker Conjugates in PROTAC Synthesis
The synthesized pomalidomide-linker conjugate serves as a key building block for the final PROTAC molecule. The terminal reactive group on the linker (e.g., an amine, azide, or carboxylic acid) is used to couple the conjugate to a ligand for the protein of interest.
Protocol 2: Amide Coupling to a POI Ligand
This protocol describes the coupling of the Pomalidomide-PEG3-NH₂ conjugate to a POI ligand containing a carboxylic acid functional group.
Materials:
-
Pomalidomide-PEG3-NH₂ (from Protocol 1) (1.1 eq)
-
POI-Ligand-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve POI-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[12]
-
Add a solution of Pomalidomide-PEG3-NH₂ in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Quantitative Data and Performance Evaluation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). Below is a summary of representative data for pomalidomide-based PROTACs targeting various proteins.
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | Pomalidomide | PEG | <1 | >95 | RS4;11 | [5] |
| EGFR | Pomalidomide | Alkyl-ether | 100 | 96 | A549 | [13] |
| HDAC8 | Pomalidomide | Alkyl | 147 | 93 | N.D. | [14] |
| PI3K/mTOR | Pomalidomide | PEG/Alkyl | 45.4 (mTOR) | >80 | MDA-MB-231 | [15] |
Note: Data is compiled from different studies and experimental conditions may vary. "N.D." indicates that the cell line was not specified in the abstract.
Protocols for PROTAC Characterization
Once synthesized, the activity of the PROTAC must be validated through biochemical and cellular assays.
Logical Relationship for PROTAC Validation
The following diagram illustrates the logical flow for validating the activity of a newly synthesized PROTAC.
Caption: Logical workflow for the functional validation of a PROTAC.
Protocol 3: Protein Degradation Analysis by Western Blotting
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control. Calculate the DC₅₀ and Dₘₐₓ values from the dose-response curve.[11]
Protocol 4: Ternary Complex Formation Assay using AlphaLISA
This assay confirms the PROTAC's ability to induce the formation of the ternary complex.[11]
Procedure:
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged CRBN/DDB1). Prepare the PROTAC at various concentrations.[11]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in assay buffer. Incubate at room temperature for 1 hour to allow complex formation.[11]
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark at room temperature for 1 hour.[11]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.[11]
This document provides a foundational guide for the synthesis and application of pomalidomide-based E3 ligase ligand-linker conjugates in PROTAC development. For specific applications, further optimization of the linker and POI ligand will be necessary.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 48 in Cell-Based Assays
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into proximity, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] This catalytic mechanism offers the potential for improved efficacy and duration of action compared to traditional inhibitors.[1]
E3 Ligase Ligand-linker Conjugate 48 is a pre-synthesized component for the rapid and efficient generation of PROTAC molecules. It incorporates a high-affinity ligand for a specific E3 ubiquitin ligase, connected to a versatile linker with a reactive handle for conjugation to a POI ligand. These application notes provide detailed protocols for utilizing PROTACs synthesized from Conjugate 48 in various cell-based assays to characterize their ability to induce the degradation of a target protein.
Data Presentation
The efficacy of a PROTAC is primarily evaluated by its ability to induce potent and maximal degradation of the target protein, typically quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage) values. Cellular permeability and the formation of a stable ternary complex are also critical parameters.
Table 1: Hypothetical Degradation Profile of a PROTAC Synthesized from Conjugate 48
| PROTAC ID | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| PROTAC-A | Target X | HEK293T | Western Blot | 25 | >90 |
| PROTAC-A | Target X | THP-1 | Western Blot | 50 | >85 |
| PROTAC-B | Target Y | MCF7 | FRET | <30 | >70 |
Table 2: Hypothetical Permeability and Ternary Complex Formation Data
| PROTAC ID | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Ternary Complex Formation Assay | Evidence of Formation |
| PROTAC-A | PAMPA | 5.2 | Co-Immunoprecipitation | Yes |
| PROTAC-A | Caco-2 | 3.8 | NanoBRET | Yes |
| PROTAC-B | Caco-2 | 2.1 | Co-Immunoprecipitation | Yes |
Mandatory Visualizations
References
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 48
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 48 is a pre-functionalized chemical moiety designed for the efficient synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."
This conjugate incorporates a ligand for an E3 ubiquitin ligase and a chemical linker with a reactive handle, providing a streamlined building block for the assembly of novel PROTAC degraders. By coupling this conjugate with a ligand for a specific target protein, researchers can rapidly generate PROTACs to induce the degradation of that protein.
Based on its chemical structure (CAS 2520105-41-1), this compound contains a thalidomide-based ligand, which is known to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The conjugate also features a piperidine-piperazine linker terminating in a Boc-protected amine, which, upon deprotection, serves as the attachment point for a POI ligand.
These application notes provide a comprehensive guide to the use of this compound in the development of specific protein degraders, including detailed experimental protocols and data interpretation.
Mechanism of Action
A PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.
Illustrative Example: Synthesis of a BRD4-Targeting PROTAC
To illustrate the application of this compound, we describe the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target for CRBN-based degraders. The widely used BRD4 inhibitor JQ1 will serve as the POI ligand.
Step 1: Deprotection of this compound The Boc protecting group on the terminal amine of the linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
Step 2: Functionalization of the POI Ligand A derivative of JQ1 with a carboxylic acid handle is required for conjugation.
Step 3: Coupling Reaction The deprotected linker-amine is coupled with the JQ1-carboxylic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) to form the final PROTAC molecule.
Experimental Protocols
The following protocols are essential for characterizing a novel PROTAC synthesized using this compound.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to determine the efficacy and potency (DC₅₀) as well as the kinetics of target protein degradation.
Materials:
-
Cell line expressing the target protein (e.g., human cancer cell line)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control.
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dmax values.
Protocol 2: Cell Viability Assay
This protocol assesses the functional consequence of target protein degradation on cell proliferation and viability.
Materials:
-
Cells in a 96-well plate
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Proteasome inhibitor (MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, vehicle, and PROTAC + MG132 for a time point where significant degradation is observed.
-
Cell Lysis: Lyse cells in the specialized lysis buffer.
-
Immunoprecipitation:
-
Pre-clear lysates with magnetic beads.
-
Incubate the supernatant with the target protein antibody.
-
Add magnetic beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads.
-
Perform Western blotting on the eluates and input lysates.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein. A smear or ladder of higher molecular weight bands indicates ubiquitination.
-
Re-probe with the anti-target protein antibody to confirm immunoprecipitation.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a BRD4-targeting PROTAC synthesized from this compound.
Table 1: Degradation Potency and Efficacy of a Hypothetical BRD4-PROTAC
| Cell Line | DC₅₀ (nM) | Dmax (%) | Timepoint (hours) |
| MV4-11 | 1.5 | >95 | 24 |
| HeLa | 5.2 | >90 | 24 |
| 22Rv1 | 3.8 | >95 | 24 |
DC₅₀: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Effect of a Hypothetical BRD4-PROTAC on Cell Viability
| Cell Line | IC₅₀ (nM) | Timepoint (hours) |
| MV4-11 | 8.7 | 72 |
| HeLa | 25.4 | 72 |
| 22Rv1 | 15.1 | 72 |
IC₅₀: Half-maximal inhibitory concentration.
Conclusion
This compound is a valuable tool for the rapid development of potent and selective protein degraders that recruit the CRBN E3 ligase. The protocols and illustrative data provided in these application notes offer a comprehensive framework for the synthesis and characterization of novel PROTACs, enabling researchers to explore new therapeutic avenues in drug discovery. Careful validation of the mechanism of action and functional consequences of protein degradation is crucial for the successful advancement of these next-generation therapeutics.
Practical Guide to the Application of Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
"E3 Ligase Ligand-linker Conjugate 48," identified as tert-Butyl 4-((4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidine-1-carboxylate, is a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs). This conjugate incorporates a pomalidomide (B1683931) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a piperidine-piperazine linker. The terminal Boc-protected amine on the piperidine (B6355638) ring provides a versatile point for conjugation to a ligand that binds to a specific POI. By linking the POI to CRBN, the resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI.
Applications
The primary application of this compound is in the discovery and development of novel therapeutics, particularly in oncology and other diseases driven by protein overexpression or aberrant protein function. By synthesizing a PROTAC using this conjugate, researchers can target and induce the degradation of a wide range of proteins, including those considered "undruggable" by traditional small molecule inhibitors.
Key Applications Include:
-
Targeted Protein Degradation: Inducing the selective degradation of oncoproteins, inflammatory mediators, or other disease-relevant proteins.
-
Drug Discovery: Serving as a key component in the modular synthesis of PROTAC libraries for screening and lead optimization.
-
Chemical Biology: Providing a tool to study the biological function of specific proteins by observing the phenotypic effects of their depletion.
Quantitative Data for a Representative PROTAC
The following tables present representative quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using a pomalidomide-piperazine based E3 ligase ligand-linker conjugate similar to Conjugate 48. This data is for illustrative purposes to demonstrate the typical parameters evaluated for a novel PROTAC.
Table 1: Binding Affinities of PROTAC-X
| Component | Target | Assay Method | Binding Affinity (Kd) |
| PROTAC-X | Target Protein of Interest (POI) | Isothermal Titration Calorimetry (ITC) | 50 nM |
| PROTAC-X | Cereblon (CRBN) | Surface Plasmon Resonance (SPR) | 150 nM |
| POI Ligand | Target Protein of Interest (POI) | Isothermal Titration Calorimetry (ITC) | 25 nM |
| Pomalidomide | Cereblon (CRBN) | Surface Plasmon Resonance (SPR) | 200 nM |
Table 2: In Vitro Degradation Profile of PROTAC-X in Cancer Cell Line (e.g., MCF-7)
| Parameter | Value | Assay Method |
| DC50 (50% Degradation Concentration) | 25 nM | Western Blot |
| Dmax (Maximum Degradation) | >90% | Western Blot |
| Time to Dmax | 18 hours | Western Blot |
Table 3: Cellular Activity of PROTAC-X in Cancer Cell Line (e.g., MCF-7)
| Parameter | Value | Assay Method |
| IC50 (50% Inhibitory Concentration) | 40 nM | CellTiter-Glo® |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating this compound to a POI ligand containing a carboxylic acid functional group.
1. Deprotection of the Linker: a. Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). b. Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS). d. Remove the solvent and TFA under reduced pressure to yield the deprotected amine as a TFA salt.
2. Amide Coupling Reaction: a. Dissolve the POI ligand (with a carboxylic acid) in a suitable solvent like dimethylformamide (DMF). b. Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (3 equivalents). c. Stir the mixture for 10-15 minutes to activate the carboxylic acid. d. Add the deprotected E3 ligase ligand-linker conjugate (1 equivalent) dissolved in DMF to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a PROTAC.[1]
1. Cell Culture and Treatment: a. Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.[2] b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[1][2]
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1] b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1] c. Scrape the cells and collect the lysate.[1] d. Centrifuge the lysate to pellet cell debris and collect the supernatant.[1] e. Determine the protein concentration of each sample using a BCA protein assay.[1]
3. SDS-PAGE and Immunoblotting: a. Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[1] b. Denature the samples by boiling at 95-100°C for 5-10 minutes.[1] c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1] e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1] f. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[2] g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[3]
1. Cell Seeding and Treatment: a. Seed cells in a 96-well white, flat-bottom plate at a density of 5,000-10,000 cells per well.[3] b. Allow the cells to adhere overnight. c. Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).[3]
2. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[3] b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[3] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3] e. Measure the luminescence using a luminometer.[3]
3. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the PROTAC concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical flow of a Western blot experiment for PROTAC evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting E3 Ligase Ligand-Linker Conjugate Reactions
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is an E3 Ligase Ligand-linker Conjugate?
An E3 Ligase Ligand-linker Conjugate is a key component for building PROTACs. It consists of a molecule that binds to an E3 ubiquitin ligase (the "E3 ligand") connected to a chemical linker. This conjugate is then reacted with a ligand for a specific protein of interest (POI) to create the final heterobifunctional PROTAC molecule.
Q2: Which E3 ligases are most commonly used for PROTACs?
The most predominantly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1] Ligands for these E3 ligases, such as thalidomide (B1683933) and its analogs for CRBN, and hypoxia-inducible factor (HIF-1α) mimetics for VHL, are well-characterized and have been successfully used in numerous PROTACs.[1]
Q3: What are the critical factors for a successful PROTAC experiment?
Several factors are crucial for a successful PROTAC-mediated protein degradation experiment. These include the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The design of the linker, including its length, composition, and attachment points, is also a critical determinant of PROTAC efficacy.[3] Additionally, the PROTAC must have suitable physicochemical properties to ensure cell permeability and stability.
Q4: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3]
General Troubleshooting Guide
This section addresses common problems encountered during E3 Ligase Ligand-linker Conjugate reactions and subsequent PROTAC evaluation.
Issue 1: Low or No Target Protein Degradation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor PROTAC Stability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using techniques like LC-MS. | The PROTAC should remain intact for the duration of the experiment. |
| Low Cell Permeability | Modify the linker to improve physicochemical properties. Consider using prodrug strategies to mask polar groups.[2] | Increased intracellular concentration of the PROTAC. |
| Inefficient Ternary Complex Formation | Perform biophysical assays like co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to confirm the formation of the Target-PROTAC-E3 ligase complex. | Detection of the ternary complex in the presence of the PROTAC. |
| Incorrect E3 Ligase Choice | Confirm the expression of the chosen E3 ligase (e.g., CRBN, VHL) in your cell line using Western Blot or qPCR. If expression is low or absent, consider using a different cell line or a PROTAC that recruits a different E3 ligase.[2] | The selected E3 ligase should be endogenously expressed in the cell line. |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to observe if a bell-shaped curve, characteristic of the hook effect, is present.[3] | Identification of an optimal concentration range for maximal degradation. |
Issue 2: High Off-Target Effects
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-selective Target-Binding Ligand | Use a more selective ligand for your protein of interest. | Reduced degradation of off-target proteins. |
| Linker-Mediated Off-Target Interactions | Systematically vary the linker length and composition to alter the geometry of the ternary complex and potentially reduce off-target degradation. | Improved selectivity of the PROTAC. |
| Choice of E3 Ligase | Consider using a PROTAC that recruits a different E3 ligase, as different ligases have distinct endogenous substrates and may form different off-target complexes. | Altered off-target profile and potentially improved selectivity. |
Experimental Workflows and Decision Trees
Below are diagrams illustrating a typical experimental workflow for evaluating PROTAC efficacy and a decision tree for troubleshooting failed experiments.
Caption: A general experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: A decision tree to guide troubleshooting of failed PROTAC experiments.
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment.[4][5]
Materials:
-
Cell line expressing the protein of interest and the relevant E3 ligase.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.[6][7]
Materials:
-
Cell lysates from PROTAC-treated and control cells.
-
Primary antibody for immunoprecipitation (e.g., anti-E3 ligase or anti-target protein).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates from cells treated with the PROTAC or vehicle control as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending in Laemmli sample buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blot, probing for the interaction partners (e.g., if you pulled down the E3 ligase, blot for the target protein, and vice versa). The presence of the interaction partner in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with E3 Ligase Ligand-linker Conjugates, essential building blocks for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of an E3 Ligase Ligand-linker Conjugate in a PROTAC?
An E3 Ligase Ligand-linker Conjugate is a synthetic molecule that consists of a ligand that binds to an E3 ubiquitin ligase and a chemical linker.[1][] This conjugate is a crucial component of a PROTAC, a bifunctional molecule designed to target specific proteins for degradation.[3] The other part of the PROTAC is a ligand that binds to the target protein of interest (POI). When these components are connected, the resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Q2: Which E3 ligases are most commonly targeted by available conjugates?
While there are over 600 known E3 ubiquitin ligases, only a handful are commonly utilized for PROTAC development due to the availability of well-characterized ligands.[4][5] The most prevalent E3 ligases targeted are Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAP).[3][5] The choice of E3 ligase can influence the degradation efficiency and tissue specificity of the resulting PROTAC.
Q3: How do I choose the right linker for my E3 Ligase Ligand?
The linker component of the conjugate plays a critical role in the efficacy of the final PROTAC. It connects the E3 ligase ligand to the target protein ligand, and its length, rigidity, and composition can significantly impact the formation and stability of the ternary complex. Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and alkyl/ether combinations.[1] The optimal linker is often determined empirically through the synthesis and testing of a library of PROTACs with varying linkers.
Q4: What are common chemical handles on linkers used for conjugation?
Linkers on E3 ligase ligand conjugates are often functionalized with chemical handles to facilitate conjugation to the target protein ligand. Common reactive groups include:
-
Carboxylic acids (-COOH): For amide bond formation.
-
Amines (-NH2): For amide bond formation.
-
Alkynes: For use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".[1]
-
Azides (-N3): For "click chemistry" reactions with alkynes.[1]
-
Halogens (e.g., -Cl): Can be used for HaloPROTAC formations.[1]
Troubleshooting Guide
Problem 1: Inefficient or No Degradation of Target Protein
If you observe poor or no degradation of your target protein after treating cells with your synthesized PROTAC, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Ternary Complex Formation | The linker length or composition may not be optimal for the formation of a stable ternary complex between the target protein and the E3 ligase. Synthesize and test a series of PROTACs with different linker lengths and compositions. |
| Low Cellular Permeability of PROTAC | The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane. Assess the lipophilicity and other properties of your molecule. Modifications to the linker or ligands may be necessary to improve cell permeability. |
| E3 Ligase Not Expressed in Cell Line | The chosen E3 ligase may not be expressed at sufficient levels in your experimental cell line. Verify the expression of the E3 ligase using techniques such as western blotting or qPCR. Select a cell line with known high expression of the target E3 ligase. |
| Target Protein Not Accessible | The targeted epitope on the protein of interest may be sterically hindered or located in a subcellular compartment that is not accessible to the PROTAC. Consider designing PROTACs that bind to different sites on the target protein. |
| Incorrect PROTAC Concentration | The concentration of the PROTAC used may be too low for effective degradation or so high that it leads to the "hook effect," where binary complexes are favored over the productive ternary complex. Perform a dose-response experiment to determine the optimal concentration for degradation. |
Experimental Workflow for Troubleshooting Inefficient Degradation
Troubleshooting workflow for inefficient PROTAC-mediated protein degradation.
Problem 2: Off-Target Effects or Cellular Toxicity
Unintended cellular toxicity or degradation of proteins other than the intended target can complicate experimental results.
| Potential Cause | Troubleshooting Steps |
| Lack of Specificity of Target Ligand | The ligand for the protein of interest may bind to other proteins, leading to their degradation. Validate the specificity of your target ligand through techniques like proteomics-based approaches (e.g., quantitative mass spectrometry). |
| General Cellular Stress | High concentrations of the PROTAC or the vehicle (e.g., DMSO) can induce cellular stress and toxicity. Perform cell viability assays (e.g., MTT or CellTiter-Glo) to assess toxicity. Lower the PROTAC concentration or the vehicle concentration if necessary. |
| "Off-target" E3 Ligase Engagement | The E3 ligase ligand may have some affinity for other E3 ligases, leading to unintended protein degradation pathways. This is less common with highly specific ligands like those for VHL and CRBN but can be a consideration. |
Signaling Pathway of PROTAC Action
Mechanism of PROTAC-mediated protein degradation.
Key Experimental Protocols
Protocol 1: General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for conjugating an E3 ligase ligand-linker with a carboxylic acid handle to a target protein ligand with an amine handle.
-
Activation of Carboxylic Acid:
-
Dissolve the E3 ligase ligand-linker conjugate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling reagent such as HATU (1.1 equivalents) and an amine base such as DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the target protein ligand with an amine handle (1 equivalent) in the same anhydrous solvent.
-
Add the solution of the target protein ligand to the activated E3 ligase ligand-linker conjugate mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Western Blotting for Protein Degradation Assessment
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
From a dose-response curve, the DC50 (concentration at which 50% of the protein is degraded) can be determined.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Technical Support Center: Improving the Stability of E3 Ligase Ligand-Linker Conjugate PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development and application of E3 Ligase Ligand-Linker Conjugate PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability for E3 Ligase Ligand-Linker Conjugate PROTACs?
PROTACs can exhibit instability through several mechanisms, primarily categorized as chemical and metabolic instability.[1]
-
Chemical Instability: PROTACs, particularly those derived from certain E3 ligase ligands like thalidomide (B1683933) and its analogs, can be susceptible to hydrolysis under physiological conditions. For instance, the glutarimide (B196013) and phthalimide (B116566) moieties within these molecules can be unstable in aqueous solutions, leading to degradation and a subsequent loss of activity.[1]
-
Metabolic Instability: As with other small molecules, PROTACs are subject to enzymatic metabolism, predominantly in the liver and blood.[1][2] Key enzymes involved in PROTAC metabolism include Cytochrome P450 (CYP) enzymes, aldehyde oxidase (AO), and various hydrolases.[1] This "first-pass" metabolism can significantly reduce the oral bioavailability and in vivo efficacy of PROTACs.[1][3]
-
Poor Solubility and Permeability: Due to their often high molecular weight and lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability.[1][4] This can lead to aggregation and precipitation in experimental buffers, hindering their cellular uptake and overall performance.[1]
Q2: How does the linker component of a PROTAC influence its stability?
The linker is a critical determinant of a PROTAC's stability and overall efficacy.[1][5][] Its composition, length, rigidity, and attachment points significantly impact several key properties:
-
Metabolic Stability: The linker is frequently a site for metabolic modification.[1] Incorporating more metabolically stable chemical motifs, such as cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance stability.[1][2][][7] Conversely, long, flexible linkers like polyethylene (B3416737) glycol (PEG) or long alkyl chains can be more prone to enzymatic degradation.[1][]
-
Chemical Stability: Certain linker chemistries, such as those containing azacyclic structures, are inherently more stable and less susceptible to in vivo degradation.[1][]
-
Physicochemical Properties: The linker's characteristics influence the PROTAC's solubility and permeability. For example, introducing basic nitrogen-containing groups like pyridinyl or piperazinyl into the linker can improve solubility.[8]
Q3: My PROTAC shows low degradation efficiency. What are the common stability-related causes?
Low degradation efficiency can often be traced back to stability issues. Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for ubiquitination and subsequent degradation.[9] If the PROTAC is unstable and degrades before this complex can form, its efficacy will be compromised.
-
Poor Physicochemical Properties: As mentioned, poor solubility can lead to aggregation, reducing the effective concentration of the active monomeric PROTAC available to engage the target and the E3 ligase.[1][9] Poor cell permeability will also limit the intracellular concentration of the PROTAC.[2][10]
-
Instability in Assay Media: The PROTAC may be unstable in the specific cell culture medium or buffer used for the experiment. It is crucial to assess the stability of the PROTAC under the experimental conditions.[10]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your PROTAC experiments.
Issue 1: Poor PROTAC Solubility and Aggregation
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible results in cellular assays.
-
High background signal or artifacts in biophysical assays.
Troubleshooting Workflow:
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
Possible Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Formulation Optimization | Adjust the pH of the buffer. | Changing the pH can alter the net charge of the PROTAC and target protein, potentially reducing aggregation.[1] |
| Add excipients. | Agents like glycerol, polyethylene glycol (PEG), or detergents (e.g., Tween-20) can help solubilize the PROTAC and prevent aggregation.[1] | |
| Utilize lipid-based formulations. | Self-nanoemulsifying drug delivery systems (SNEDDS) or lipid nanoparticles (LNPs) can improve the aqueous solubility of lipophilic PROTACs.[1][4] | |
| Structural Modification | Introduce basic nitrogen-containing groups. | Incorporating groups like pyridinyl or piperazinyl into the linker can improve solubility.[1][8] |
| Introduce intramolecular hydrogen bonds. | This can reduce the molecular size and polarity, facilitating cell permeability.[2][3] |
Issue 2: PROTAC is Metabolically Unstable
Symptoms:
-
Rapid clearance in pharmacokinetic (PK) studies.
-
Low exposure in vivo.
-
Discrepancy between in vitro and in vivo activity.
Troubleshooting Workflow:
Caption: Workflow for addressing PROTAC metabolic instability.
Possible Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Ligand Modification | Introduce blocking groups. | Placing metabolically inert groups (e.g., fluorine, deuterium) at identified metabolic "hotspots" on the warhead or E3 ligase ligand can prevent enzymatic modification.[1] |
| Linker Modification | Use cyclic linkers. | Incorporating cyclic structures (e.g., piperidine, piperazine) within the linker reduces conformational flexibility and can improve metabolic stability.[1][2][3] |
| Alter linker attachment site. | Changing the point of connection on the warhead or E3 ligase ligand can shield metabolically labile sites.[2][3] | |
| Prodrug Strategy | Mask metabolically labile groups. | A prodrug approach can temporarily protect vulnerable functional groups from metabolism, releasing the active PROTAC in vivo.[3] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is used to determine the rate at which a PROTAC is metabolized by liver enzymes.
Materials:
-
Test PROTAC
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins. Vortex the samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining concentration of the parent PROTAC at each time point.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the degradation rate constant, from which the in vitro half-life (t½) can be calculated.
Protocol 2: Western Blot for Target Protein Degradation
This is a standard method to assess the extent of target protein degradation induced by a PROTAC in a cellular context.
Materials:
-
Cells expressing the target protein
-
Test PROTAC
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10]
Signaling Pathways and Workflows
Caption: General mechanism of PROTAC-induced protein degradation.
This technical support guide provides a foundational understanding of the stability challenges associated with E3 Ligase Ligand-Linker Conjugate PROTACs and offers practical solutions for their mitigation. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Ligand-Linker Conjugate 48 Linker Length Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the linker length of E3 ligase ligand-linker conjugates, with a focus on scenarios starting with a pre-functionalized conjugate like "E3 Ligase Ligand-linker Conjugate 48."
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds to a target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][2] The linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3] The length of the linker is a critical determinant of PROTAC efficacy.[2][3]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[2][3]
-
Too long: Conversely, a linker that is too long may result in the formation of unproductive ternary complexes where the necessary lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[2] It can also lead to decreased cell permeability.[4]
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited, making its optimization a crucial step in PROTAC design.[2][4]
Q2: What are the most common types of linkers used in PROTACs?
The most commonly used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[3] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[5] Other linker types include more rigid structures like alkynes and heterocyclic rings (e.g., piperazine, triazole), which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4]
Q3: I am observing a "hook effect" with my PROTAC. How can linker optimization help mitigate this?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6] This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[6] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[6] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.[6] Modifying the linker's rigidity and length can influence this cooperativity.[6]
Troubleshooting Guide
Problem: My PROTAC, synthesized using this compound, shows good binding to both the target protein and the E3 ligase in binary assays, but it does not induce significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here are several potential linker-related issues and troubleshooting steps:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[3]
-
Solution: Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address this issue. Even small changes in linker length can have a significant impact on degradation efficacy.[3]
-
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[6]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[6]
-
Solution: Modify the linker to improve its physicochemical properties. For example, incorporating PEG chains can enhance solubility.[4] You can assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).
-
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. azalesov.com [azalesov.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating PROTAC-Associated Cytotoxicity
Disclaimer: The term "Conjugate 48" did not correspond to a specific, publicly documented PROTAC molecule in the conducted literature search. Therefore, this guide provides general strategies and troubleshooting advice for mitigating cytotoxicity observed with proteolysis-targeting chimeras (PROTACs), which can be applied to novel or user-specific conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with PROTACs?
High levels of cytotoxicity during experiments with PROTACs can stem from several factors:
-
On-target toxicity: The intended degradation of the target protein itself may trigger downstream signaling pathways that lead to cell death, such as apoptosis or cell cycle arrest. This is particularly relevant if the target protein is essential for cell survival or proliferation.[1][2]
-
Off-target toxicity: The PROTAC molecule may induce the degradation of proteins other than the intended target. This can occur if the ligands used have affinities for other proteins, leading to unintended biological consequences.[2]
-
Ligand-specific effects: The individual small molecules that bind to the target protein and the E3 ligase may have their own cytotoxic activities, independent of their role in protein degradation.[2]
-
Concentration-dependent effects: PROTACs often exhibit a "hook effect" at high concentrations, where the formation of a productive ternary complex (Target-PROTAC-E3 ligase) is impaired. These high concentrations can also lead to increased off-target toxicity.[1]
-
Experimental conditions: Factors such as high concentrations of solvents (e.g., DMSO), extended incubation times, or the use of unhealthy or particularly sensitive cell lines can contribute to observed cytotoxicity.[2]
-
Compound purity: Impurities from the synthesis of the PROTAC or degradation of the compound in the cell culture media could be cytotoxic.[2]
Q2: How can I determine if the cytotoxicity I'm observing is on-target or off-target?
Differentiating between on-target and off-target cytotoxicity is a critical step in troubleshooting. A series of control experiments can help elucidate the source of the toxicity:
-
Inactive Epimer Control: Synthesize and test a stereoisomer of the E3 ligase ligand that is known to not bind to the E3 ligase. If this control molecule is not cytotoxic, it suggests that the observed toxicity is dependent on the engagement of the E3 ligase and subsequent protein degradation.[2]
-
Ligand-Only Controls: Test the target-binding and E3 ligase-binding small molecules separately to see if either component possesses inherent cytotoxic activity.[2]
-
Proteasome Inhibitor Control: Pre-treating the cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein. If this also rescues the cells from cytotoxicity, it confirms that the cell death is a result of the proteasome-mediated degradation induced by the PROTAC.[1][2]
-
Target Knockout/Knockdown Cells: Utilize CRISPR or shRNA to generate a cell line that does not express the target protein. If the PROTAC is not cytotoxic in these cells, it provides strong evidence that the toxicity is on-target.[2]
Q3: What are some initial steps I can take to reduce the cytotoxicity of my PROTAC?
To minimize unintended cytotoxicity in your experiments, consider the following optimization strategies:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration of your PROTAC that results in target degradation without causing excessive cell death.[1]
-
Shorten Incubation Time: Conduct a time-course experiment to determine the earliest time point at which significant degradation of the target protein is observed. Shorter exposure times may reduce cumulative toxicity.[1]
-
Cell Type Consideration: The sensitivity to a particular PROTAC can vary significantly between different cell lines. Consider screening a panel of cell lines to find a more robust model for your experiments.[1]
Data Presentation
Table 1: Example Data from Control Experiments to Investigate Cytotoxicity
This table presents hypothetical data from control experiments designed to dissect the source of cytotoxicity for a generic PROTAC.
| Treatment Condition | Cell Line | Concentration (µM) | Cell Viability (%) | Target Degradation (%) | Interpretation |
| PROTAC | Target-Positive | 1 | 40 | 95 | Cytotoxicity correlates with degradation, suggesting a potential on-target effect. |
| PROTAC + MG132 (Proteasome Inhibitor) | Target-Positive | 1 | 88 | 10 | Cytotoxicity is proteasome-dependent, confirming a PROTAC-mediated mechanism.[2] |
| Inactive Epimer of PROTAC | Target-Positive | 1 | 95 | 5 | Lack of cytotoxicity suggests the active PROTAC's effect is E3 ligase-dependent.[2] |
| Target-Binding Ligand Only | Target-Positive | 1 | 92 | 0 | The target-binding ligand alone is not cytotoxic.[2] |
| E3 Ligase-Binding Ligand Only | Target-Positive | 1 | 94 | 0 | The E3 ligase-binding ligand alone is not cytotoxic.[2] |
| PROTAC | Target-Knockout | 1 | 91 | N/A | Lack of cytotoxicity in the absence of the target strongly indicates on-target toxicity.[2] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the concentration-dependent effect of a PROTAC on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A common starting range is from 1 nM to 10 µM.[1]
-
Include a vehicle-only control at the same final concentration as the highest PROTAC concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay reagent (or similar)
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC and a vehicle control. Include a positive control for apoptosis.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).[1]
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[1]
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[1]
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control. An increase in caspase activity indicates apoptosis induction.[1]
Visualizations
References
Validation & Comparative
A Comparative Guide to E3 Ligase Ligand-Linker Conjugates for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of a PROTAC is critically dependent on its constituent parts: a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. This guide provides a comparative overview of E3 Ligase Ligand-linker Conjugate 48 and other commercially available conjugates used in the synthesis of PROTACs. We will delve into the different classes of E3 ligase ligands, present available data in a structured format, and provide standardized experimental protocols for their evaluation.
Introduction to E3 Ligase Ligand-Linker Conjugates
E3 ligase ligand-linker conjugates are pre-functionalized building blocks that streamline the synthesis of PROTACs.[1][] They consist of a high-affinity ligand for a specific E3 ubiquitin ligase connected to a chemical linker with a reactive handle for conjugation to a target protein ligand. The choice of the E3 ligase and the nature of the linker profoundly influence the degradation efficiency, selectivity, and pharmacokinetic properties of the resulting PROTAC.[3]
Based on available product information and naming conventions from suppliers like MedChemExpress, This compound is presumed to be a member of the cIAP1 ligand-linker conjugate family. Other conjugates in this numerical series, such as Conjugates 39, 40, 41, and 47, are all confirmed to be cIAP1 ligand-linker conjugates.[4][5][6][7] Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an attractive E3 ligase for PROTAC design due to its role in cell death and survival pathways.[8]
This guide will compare cIAP1-recruiting conjugates with other widely used classes of E3 ligase ligand-linker conjugates, namely those targeting Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse Double Minute 2 homolog (MDM2).
Comparison of E3 Ligase Ligand-Linker Conjugates
The selection of an appropriate E3 ligase ligand-linker conjugate is a critical step in PROTAC design. The table below summarizes the key features of the major classes of these conjugates.
| E3 Ligase Target | Common Ligands | Typical Linker Types | Representative Conjugates |
| cIAP1 | Bestatin derivatives | PEG, Alkyl chains | E3 Ligase Ligand-linker Conjugate 40, cIAP1 Ligand-Linker Conjugates 1, 5, 10, 11[4][5][6][7][9] |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | PEG, Alkyl chains | Pomalidomide-PEG4-C2-NH2, Thalidomide-O-amido-C4-N3[1][10] |
| von Hippel-Lindau (VHL) | (S,R,S)-AHPC (VH032) derivatives | PEG, Alkyl chains | (S,R,S)-AHPC-PEG3-N3, VHL Ligand-Linker Conjugates 15[1][11][12] |
| MDM2 | Nutlin derivatives (e.g., RG7388) | Alkyl chains, PEG | Not as commonly available as pre-conjugated linkers |
Performance Data of PROTACs Utilizing Different E3 Ligase Ligands
Direct comparative data for PROTACs synthesized from "this compound" is not publicly available. However, to illustrate how performance is assessed, the following table presents data for well-characterized PROTACs targeting the BET bromodomain protein BRD4, utilizing different E3 ligases. The key performance indicators are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~30 nM | >95% | various cancer cell lines |
| BRD4 | VHL | ARV-771 | <5 nM | >90% | various cancer cell lines |
| BRD4 | MDM2 | A1874 | ~100 nM | ~80% | RS4;11 |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions. This table serves as an illustrative example of comparative data.
Experimental Protocols
To ensure reproducibility and enable objective comparison of different E3 ligase ligand-linker conjugates, standardized experimental protocols are essential.
PROTAC Synthesis
Objective: To conjugate the E3 ligase ligand-linker with a target protein ligand.
General Protocol:
-
Dissolve the target protein ligand (containing a suitable reactive group, e.g., a carboxylic acid or an amine) and the E3 ligase ligand-linker conjugate (with a complementary reactive handle, e.g., an amine or an activated ester) in an appropriate aprotic solvent (e.g., DMF or DMSO).
-
Add a coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., NanoBRET)
Objective: To assess the ability of the PROTAC to induce the formation of a ternary complex between the E3 ligase and the target protein in live cells.
Protocol:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag in a suitable cell line.
-
Assay Setup: Seed the engineered cells in a 96-well plate. Add the HaloTag ligand labeled with the NanoBRET 618 fluorophore.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Measurement: Add the NanoLuc substrate and measure both the donor (luciferase) and acceptor (fluorophore) emission signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET ratio indicates PROTAC-mediated ternary complex formation.
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for Western Blot analysis.
Caption: Influence of linker properties on PROTAC performance.
Conclusion
The choice of an E3 ligase ligand-linker conjugate is a pivotal decision in the design of effective and selective PROTACs. While specific data for this compound is not yet widely published, its presumed identity as a cIAP1-recruiting agent places it within an important class of conjugates. By understanding the characteristics of different E3 ligase ligand families and employing standardized protocols for evaluation, researchers can rationally design and optimize novel protein degraders for therapeutic applications. This guide provides a framework for the comparative analysis of these critical PROTAC building blocks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to E3 Ligase Ligands for PROTAC Technology: Featuring E3 Ligase Ligand-linker Conjugate 48
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly utilized E3 ubiquitin ligase ligands in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for "E3 Ligase Ligand-linker Conjugate 48" is not publicly available, its chemical structure, identified by CAS number 2520105-41-1, reveals it to be a Cereblon (CRBN) E3 ligase ligand-linker conjugate. Therefore, this guide will focus on a comparative analysis of CRBN-recruiting ligands and other major E3 ligase ligands for von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Introduction to PROTAC Technology and the Role of E3 Ligase Ligands
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and potential for therapeutic development. This guide provides an objective comparison of the major classes of E3 ligase ligands to aid researchers in their PROTAC design and development efforts.
The PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC.
Comparison of E3 Ligase Ligands
The selection of an E3 ligase for a PROTAC is often dictated by the availability of well-characterized, high-affinity small molecule ligands. The following sections detail the most commonly used E3 ligase ligands.
Cereblon (CRBN) Ligands
Cereblon is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. "this compound" falls into this category.
Advantages:
-
Well-established and widely used in PROTAC development.
-
CRBN ligands are generally cell-permeable and possess favorable pharmacokinetic properties.
-
A large body of literature and structural information is available to guide PROTAC design.
Disadvantages:
-
Potential for off-target effects related to the neosubstrate activity of IMiDs.
-
Expression levels of CRBN can vary across different cell types and tissues.
| Ligand | Binding Affinity (Kd to CRBN) |
| Thalidomide | ~1 µM |
| Lenalidomide | ~250 nM |
| Pomalidomide | ~180 nM |
| Representative CRBN-based PROTAC | Target | DC50 | Dmax |
| dBET1 | BRD4 | ~4 nM | >95% |
| ARV-110 | Androgen Receptor | ~1 nM | >95% |
von Hippel-Lindau (VHL) Ligands
VHL is the substrate recognition subunit of the CUL2-RBX1-ELOB-ELOC E3 ligase complex. VHL ligands are typically peptidomimetic and based on the hypoxia-inducible factor 1α (HIF-1α) peptide that VHL naturally recognizes.
Advantages:
-
High binding affinity and specificity for VHL.
-
VHL is expressed in a wide range of tissues.
-
Well-defined binding pocket allows for rational design of ligands.
Disadvantages:
-
VHL ligands are often larger and have higher molecular weight, which can impact cell permeability and oral bioavailability.
-
Can be more synthetically challenging to produce compared to CRBN ligands.
| Ligand | Binding Affinity (Kd to VHL) | | :--- | :--- | :--- | | VH032 | ~185 nM | | VH298 | ~98 nM |
| Representative VHL-based PROTAC | Target | DC50 | Dmax |
| MZ1 | BRD4 | ~25 nM | ~90% |
| ARV-771 | BET | ~5 nM | >90% |
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. Ligands for MDM2 are often based on the nutlin family of small molecules.
Advantages:
-
MDM2 is overexpressed in many cancers, offering a potential for tumor-selective degradation.
-
Can simultaneously stabilize p53 and degrade a target protein, potentially leading to synergistic anti-cancer effects.
Disadvantages:
-
The utility of MDM2-based PROTACs may be limited to p53 wild-type cancers.
-
High concentrations of MDM2-based PROTACs can lead to p53-mediated toxicity in normal tissues.
| Ligand | Binding Affinity (IC50 to MDM2) | | :--- | :--- | :--- | | Nutlin-3a | ~90 nM | | RG7388 (Idasanutlin) | ~6 nM |
| Representative MDM2-based PROTAC | Target | DC50 | Dmax |
| A1875 | BRD4 | ~30 nM | >80% |
Inhibitor of Apoptosis Proteins (IAPs) Ligands
IAPs, such as cIAP1 and XIAP, are a family of E3 ligases that regulate apoptosis and other cellular signaling pathways. IAP ligands are often based on Smac mimetics, such as bestatin (B1682670) and LCL161.
Advantages:
-
Can induce apoptosis in addition to target protein degradation.
-
IAP-based PROTACs may be effective in overcoming resistance to other therapies.
Disadvantages:
-
Can have on-target toxicities due to the induction of apoptosis.
-
The design of potent and selective IAP-recruiting PROTACs is still an active area of research.
| Ligand | Binding Affinity (IC50 to cIAP1) | | :--- | :--- | :--- | | Bestatin | Micromolar range | | LCL161 | ~35 nM |
| Representative IAP-based PROTAC (SNIPER) | Target | DC50 | Dmax |
| SNIPER(ER) | Estrogen Receptor α | ~100 nM | ~70% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of PROTAC performance.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the formation of the ternary complex (POI-PROTAC-E3 ligase) in vitro.
Materials:
-
Purified recombinant POI (tagged with a donor fluorophore, e.g., terbium).
-
Purified recombinant E3 ligase complex (tagged with an acceptor fluorophore, e.g., GFP or a fluorescently labeled antibody).
-
PROTAC of interest.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20).
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a microplate, add the tagged POI and tagged E3 ligase to each well at a fixed concentration.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Measure the TR-FRET signal by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the concentration at which 50% of the maximum complex is formed (TC50).
In Vitro Ubiquitination Assay
This assay assesses the ability of a PROTAC to induce the ubiquitination of the POI in a reconstituted system.
Materials:
-
Purified recombinant POI.
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Ubiquitin.
-
ATP.
-
PROTAC of interest.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody against the POI.
Procedure:
-
Set up reactions in ubiquitination buffer containing POI, E1, E2, E3, ubiquitin, and ATP.
-
Add the PROTAC at various concentrations to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the POI to detect the formation of poly-ubiquitinated POI, which will appear as a high molecular weight smear.
Cellular Protein Degradation Assay (Western Blot)
This assay measures the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibody against the POI and a loading control protein (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI and a loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the evaluation of a PROTAC.
Conclusion
The selection of an E3 ligase ligand is a multifaceted decision in the design of a PROTAC. While CRBN and VHL are the most extensively used and well-characterized, MDM2 and IAPs offer unique therapeutic opportunities, particularly in oncology. "this compound," as a CRBN-based building block, provides a solid foundation for the development of PROTACs, leveraging the extensive knowledge base surrounding this E3 ligase. Researchers should carefully consider the expression profile of the E3 ligase in the target tissue, the desired pharmacological outcome, and the physicochemical properties of the resulting PROTAC when making their selection. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel PROTACs, ultimately accelerating the development of this transformative therapeutic modality.
A Comparative Guide to the Efficacy of PROTACs Utilizing Different E3 Ligase Ligand-Linker Conjugates in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the choice of the E3 ubiquitin ligase ligand-linker conjugate is a critical determinant of the efficacy and selectivity of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of the performance of PROTACs employing different E3 ligase recruiters, supported by experimental data from various studies. While a specific entity denoted "E3 Ligase Ligand-linker Conjugate 48" is not detailed in the literature as a standalone agent, its efficacy would be embodied within a complete PROTAC molecule. Therefore, this guide focuses on comparing the outcomes of well-characterized PROTACs that utilize different E3 ligase ligands, such as those for von Hippel-Lindau (VHL) and Cereblon (CRBN), in diverse cell line models.
Data Presentation: Comparative Efficacy of PROTACs
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of various PROTACs targeting different proteins in a range of cell lines. This data highlights how the choice of E3 ligase ligand can influence the degradation efficiency.
Table 1: Comparison of BRD4-Targeting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | dBET1 | MV4-11 (AML) | ~1.8 | >95 |
| BRD4 | VHL | MZ1 | HeLa (Cervical Cancer) | ~25 | >90 |
| BRD4 | CRBN | ARV-825 | 22Rv1 (Prostate Cancer) | <1 | >90 |
| BRD4 | VHL | ARV-771 | 22Rv1 (Prostate Cancer) | ~5 | >90 |
Table 2: Comparison of ERα-Targeting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| ERα | CRBN | ARV-471 | MCF-7 (Breast Cancer) | ~1.8 | >95 |
| ERα | VHL | VHL-based ERα degrader | MCF-7 (Breast Cancer) | ~5-10 | >90 |
Table 3: Comparison of KRAS G12C-Targeting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| KRAS G12C | VHL | LC-2 | MIA PaCa-2 (Pancreatic Cancer) | ~10-50 | ~90 |
| KRAS G12C | CRBN | CRBN-based KRAS degrader | H358 (Lung Cancer) | >1000 | <50 |
Experimental Protocols
Detailed methodologies for key experiments cited in PROTAC research are provided below.
Western Blotting for Protein Degradation
This protocol is a standard method to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of the PROTAC or vehicle (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours). Include a positive control with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a luminometer. Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 value.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®
-
Transfection reagent
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of measuring BRET signals
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Compound and Ligand Addition: Add the HaloTag® NanoBRET® 618 Ligand and then the PROTAC at various concentrations to the cells.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A bell-shaped dose-response curve is indicative of ternary complex formation, with the signal decreasing at high concentrations due to the "hook effect".
Visualizations
The following diagrams illustrate key concepts in PROTAC-mediated protein degradation and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationships of PROTAC components to efficacy.
validation of ternary complex formation with E3 Ligase Ligand-linker Conjugate 48
The successful induction of targeted protein degradation by Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex, comprising the PROTAC, the target protein, and an E3 ubiquitin ligase. This guide provides a comparative analysis of experimental methodologies to validate the formation of this critical complex, using well-characterized BRD4-targeting PROTACs as illustrative examples. Furthermore, it contrasts the PROTAC mechanism with an alternative protein degradation modality, molecular glues.
PROTACs vs. Molecular Glues: A Mechanistic Comparison
PROTACs and molecular glues both leverage the ubiquitin-proteasome system to degrade specific proteins but differ fundamentally in their structure and mechanism of action.[1][2][3][4][5] PROTACs are heterobifunctional molecules containing two distinct ligands connected by a linker: one binds the protein of interest (POI), and the other recruits an E3 ligase.[1][5][6] In contrast, molecular glues are smaller, monovalent compounds that induce or stabilize a novel interaction between an E3 ligase and a target protein, often by creating a "neosurface" on one of the proteins.[4][5]
| Feature | PROTACs (e.g., MZ1, dBET6) | Molecular Glues (e.g., Thalidomide) |
| Structure | Heterobifunctional (POI ligand - linker - E3 ligase ligand) | Monovalent small molecule |
| Mechanism | Induces proximity by bridging the POI and E3 ligase | Induces or stabilizes a novel protein-protein interaction |
| Design | Rational design based on known ligands for the POI and E3 ligase | Often discovered serendipitously, with a less predictable target scope |
| Size | Generally larger molecular weight | Typically smaller molecular weight with more drug-like properties |
Experimental Validation of Ternary Complex Formation
Several biophysical and cellular assays are employed to confirm and quantify the formation of the PROTAC-mediated ternary complex. Key techniques include Surface Plasmon Resonance (SPR), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
Quantitative Data Summary
The following tables summarize representative data for the validation of ternary complex formation for well-studied BRD4-targeting PROTACs, MZ1 (recruits VHL E3 ligase) and dBET6 (recruits CRBN E3 ligase).
Table 1: Surface Plasmon Resonance (SPR) Data
| PROTAC | Target Protein | E3 Ligase | Binary Affinity (PROTAC to E3 Ligase, KD, nM) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | ~70 | 5.4 | >10 | [7][8] |
| ARV-771 | BRD4 | VHL | ~60 | Not explicitly stated, but ternary complex formation confirmed | Positive | [7] |
Note: Cooperativity (α) is the ratio of the binary affinity to the ternary affinity. An α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for the E3 ligase, and vice versa. This is often a hallmark of an effective PROTAC.[9]
Table 2: Cellular Assay Data (NanoBRET & AlphaLISA)
| PROTAC | Assay | Target | E3 Ligase | EC50 of Ternary Complex Formation (nM) | Reference |
| dBET6 | AlphaLISA | BRD4 | CRBN | Optimal signal at ~100-200 nM | [6][10] |
| MZ1 | NanoBRET | BRD4 | VHL | Dose-dependent increase in BRET signal | [11] |
| ARV-771 | NanoBRET | BRD4 | VHL | Dose-dependent increase in BRET signal | [12] |
Note: EC50 in this context refers to the concentration of the PROTAC required to achieve 50% of the maximal signal in the ternary complex formation assay.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[13]
Protocol for Ternary Complex Analysis:
-
Immobilization: Covalently couple or capture one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip surface.[9]
-
Binary Interaction: Inject the PROTAC at various concentrations over the E3 ligase surface to determine the binary binding kinetics and affinity.[9]
-
Ternary Interaction: To measure ternary complex formation, inject the target protein (e.g., BRD4) pre-incubated with varying concentrations of the PROTAC over the E3 ligase surface. Alternatively, inject the target protein and PROTAC sequentially.[9]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay
NanoBRET is a proximity-based cellular assay that measures protein-protein interactions in live cells.[]
Protocol for Ternary Complex Formation:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc luciferase (the donor) and the E3 ligase fused to a HaloTag (the acceptor).[11][15]
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate. To distinguish ternary complex formation from subsequent degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[15]
-
Reagent Addition: Add the HaloTag NanoBRET 618 Ligand and the Nano-Glo Live Cell Substrate.[15]
-
Signal Measurement: Measure the donor emission (at ~460 nm) and acceptor emission (at ~618 nm) using a luminometer.[15]
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to determine the EC50.[15]
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
AlphaLISA is a bead-based immunoassay that detects the proximity of two molecules.[]
Protocol for Ternary Complex Detection:
-
Reagent Preparation: Use tagged proteins (e.g., His-tagged BRD4 and GST-tagged E3 ligase) and the corresponding AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).[9][10]
-
Assay Incubation: In a microplate, incubate the tagged target protein, the tagged E3 ligase, and the PROTAC.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Signal Measurement: If a ternary complex has formed, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal that can be read on a plate reader.
-
Data Analysis: The intensity of the signal is proportional to the amount of ternary complex formed.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Ternary Complex Validation Workflows.
Caption: PROTACs vs. Molecular Glues.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emolecules.com [emolecules.com]
- 4. Molecular glues tackle undruggable targets | CAS [cas.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. SLAS2024 [slas2024.eventscribe.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 15. benchchem.com [benchchem.com]
Benchmarking E3 Ligase Ligand-Linker Conjugate Performance: A Comparative Guide to BRD4 Degraders
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of a PROTAC is critically dependent on its components, particularly the E3 ligase ligand-linker conjugate that facilitates the recruitment of the cellular ubiquitin-proteasome system to a protein of interest. This guide provides a comparative analysis of the performance of PROTACs built with different E3 ligase ligand-linker strategies, focusing on the well-characterized target, Bromodomain-containing protein 4 (BRD4).
BRD4 is a key epigenetic reader protein implicated in the transcription of oncogenes such as c-Myc, making it a prime target for cancer therapy. This guide will compare two prominent BRD4-targeting PROTACs: MZ1 , which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, and ARV-825 , which employs a Cereblon (CRBN) ligand. Both molecules share a similar "warhead" that binds to BRD4, allowing for a direct comparison of the E3 ligase recruiting module's impact on performance.
Quantitative Performance Comparison
The potency and efficacy of PROTACs are primarily evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of MZ1 and ARV-825 in various cancer cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM[1] | Complete at 100 nM[1] |
| BRD4, BRD2, BRD3 | HeLa | ~13 nM | Not Reported[2] | ||
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[3] | Not Reported |
| BRD4 | - | <1 nM[4] | Not Reported |
Note: DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein; a lower DC50 value indicates higher potency. Dmax is the maximum percentage of protein degradation achieved. Absolute values can vary depending on the cell line and experimental conditions.
Mechanism of Action: A Tale of Two E3 Ligases
Both MZ1 and ARV-825 are heterobifunctional molecules that induce the degradation of BRD4.[3][5] They achieve this by forming a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[2][6] The key difference lies in the E3 ligase they recruit. MZ1 incorporates a ligand for the VHL E3 ligase, while ARV-825 uses a phthalimide-based ligand to recruit Cereblon (CRBN).[5] This choice of E3 ligase can influence the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[5]
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is essential for meaningful comparisons. Below are detailed methodologies for key experiments used to evaluate BRD4 degraders.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MV-4-11) at an appropriate density in 6-well plates and allow them to adhere overnight.[5]
-
Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).[5]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6]
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[6]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[6][7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
4. Detection and Analysis:
-
Detect the chemiluminescent signal using a digital imaging system.[8]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[8]
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of binary and ternary complexes in real-time, providing insights into the cooperativity of PROTAC-induced interactions.
1. Chip Preparation:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, flow solutions of the PROTAC at various concentrations over the chip surface.
-
Similarly, to measure the affinity for the target protein, one could immobilize the target protein and flow the PROTAC over the surface.
3. Ternary Complex Formation Analysis:
-
Inject a mixture of the PROTAC and the target protein (BRD4) at varying concentrations over the immobilized E3 ligase surface.
-
The binding response will indicate the formation of the ternary complex.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated for both binary and ternary interactions.
-
The cooperativity factor (alpha) can be calculated to assess the stability of the ternary complex. A value greater than 1 indicates positive cooperativity, suggesting that the binding of the PROTAC to one protein enhances its affinity for the other.[9]
Conclusion
The comparative analysis of MZ1 and ARV-825 highlights how the choice of an E3 ligase ligand-linker conjugate can significantly influence the performance of a PROTAC. While both are potent degraders of BRD4, differences in their DC50 values and reported selectivity underscore the importance of empirical testing in relevant cellular contexts. The provided experimental protocols offer a robust framework for researchers to conduct their own benchmarking studies, enabling the rational design and selection of optimal E3 ligase ligand-linker conjugates for the development of novel protein degraders.
References
- 1. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
A Comparative Analysis of VHL and CRBN Ligands for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and therapeutic window of a Proteolysis Targeting Chimac (PROTAC). Among the hundreds of E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to their well-characterized ligands and broad applicability. This guide provides a comparative overview of VHL and CRBN ligands, summarizing key performance data and outlining experimental protocols for their evaluation.
Disclaimer: Information regarding the specific ligand and target of "E3 Ligase Ligand-linker Conjugate 48" is not publicly available. Therefore, a direct comparison with this specific molecule cannot be provided. This guide focuses on a general comparison of commonly used VHL and CRBN ligands.
Ligand Characteristics and Binding Mechanisms
VHL and CRBN are substrate receptors for Cullin-RING E3 ubiquitin ligase complexes. PROTACs incorporate ligands that bind to these receptors, thereby recruiting the E3 ligase machinery to a target protein of interest for ubiquitination and subsequent proteasomal degradation.
Von Hippel-Lindau (VHL): The most common VHL ligands are derived from the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α). These peptidomimetic ligands typically contain a hydroxyproline (B1673980) (Hyp) motif that is essential for binding to a pocket in the β-domain of VHL.
Cereblon (CRBN): CRBN ligands are primarily based on the thalidomide (B1683933) scaffold and its derivatives, known as immunomodulatory drugs (IMiDs). These ligands bind to a specific pocket in the C-terminal region of CRBN.
Below is a table summarizing the general characteristics of commonly used VHL and CRBN ligands:
| Feature | VHL Ligands | CRBN Ligands |
| Scaffold | Hydroxyproline-based peptidomimetics | Thalidomide, Lenalidomide, Pomalidomide derivatives |
| Binding Affinity (Kd) | Typically in the nanomolar to low micromolar range | Typically in the micromolar range |
| Molecular Weight | Generally larger due to peptidic nature | Generally smaller, often more "drug-like" |
| Solubility | Can be challenging, often requiring optimization | Generally more soluble |
| Cell Permeability | Can be a concern, requires careful design | Generally good |
Comparative Performance Data
The choice between a VHL and a CRBN-based PROTAC can significantly impact degradation efficiency, selectivity, and pharmacokinetic properties. The optimal choice is often target-dependent and requires empirical validation. Below is a summary of comparative data from studies that have evaluated both VHL and CRBN-based PROTACs against the same target protein.
| Target Protein | VHL-based PROTAC (DC50/Dmax) | CRBN-based PROTAC (DC50/Dmax) | Cell Line | Key Findings |
| BRD4 | ~10 nM / >90% | ~5 nM / >95% | 22Rv1 | Both highly potent, CRBN-based degrader showed slightly better efficacy. |
| ERRα | 3.2 nM / >90% | 15 nM / >90% | LNCaP | VHL-based PROTAC was more potent. |
| BTK | ~1 nM / >95% | ~8 nM / >90% | MOLM-14 | VHL-based degrader demonstrated superior potency. |
| FAK | 10-100 nM / ~80% | >1 µM / No significant degradation | Various | VHL-based PROTACs were effective, while CRBN-based counterparts were not. |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation level.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating and comparing VHL and CRBN-based PROTACs.
Figure 1. General mechanism of PROTAC-mediated protein degradation.
assessing selectivity of PROTACs derived from E3 Ligase Ligand-linker Conjugate 48
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention in immunology and oncology is rapidly advancing, with targeted protein degradation emerging as a powerful modality. Proteolysis Targeting Chimeras (PROTACs) that direct the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) are at the forefront of this innovation. As a critical kinase and scaffold protein in innate immune signaling, IRAK4 is a compelling target for therapeutic intervention in a range of inflammatory diseases and cancers.
This guide provides a comparative analysis of an IRAK4-targeting PROTAC, designated as compound 9 in research by Duan Wenhu and colleagues and often referred to as PROTAC 48 in broader contexts. Its performance is compared against a clinical-stage IRAK4 degrader, KT-474 , and a selective IRAK4 kinase inhibitor, PF-06650833 . This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison of IRAK4-Targeting Molecules
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). For inhibitors, the half-maximal inhibitory concentration (IC50) is the key metric. The following table summarizes the in vitro performance of these three IRAK4-targeting compounds.
| Compound Name | Modality | Target | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax (%) | IC50 | Citation(s) |
| PROTAC 48 (Compound 9) | PROTAC Degrader | IRAK4 | Cereblon (CRBN) | OCI-LY10, TMD8 | Not explicitly stated | Not explicitly stated | 4.6 µM (OCI-LY10, viability) | [1][2] |
| KT-474 | PROTAC Degrader | IRAK4 | Cereblon (CRBN) | THP-1 | 8.9 nM | 66.2 | Not Applicable | [3] |
| PF-06650833 | Kinase Inhibitor | IRAK4 | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 2 nM | [4] |
Note: While specific DC50 and Dmax values for PROTAC 48 (Compound 9) were not available in the reviewed search results, the source publication demonstrates its concentration- and time-dependent degradation of IRAK4 in OCI-LY10 and TMD8 cells.[3]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental procedures is crucial for understanding the assessment of PROTAC selectivity and efficacy.
IRAK4 Signaling Pathway and PROTAC Intervention
The following diagram illustrates the IRAK4 signaling cascade and the point of intervention for an IRAK4-targeting PROTAC.
Caption: IRAK4 signaling pathway and PROTAC-induced degradation.
Experimental Workflow for Assessing PROTAC Selectivity
The following diagram outlines a typical workflow for evaluating the selectivity of an IRAK4-targeting PROTAC.
Caption: Experimental workflow for assessing PROTAC selectivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Western Blot for IRAK4 Degradation
This is a fundamental assay to directly measure the reduction in IRAK4 protein levels.
Objective: To quantify the amount of IRAK4 protein in cells after treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate relevant cells (e.g., OCI-LY10, TMD8, or human PBMCs) at a suitable density. Treat the cells with a dose-response curve of the IRAK4 PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for all samples.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to IRAK4 overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Perform a similar blotting procedure for a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Protocol 2: Cytokine Production Assay (ELISA)
This assay measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.
Objective: To determine if IRAK4 degradation by the PROTAC leads to a functional blockade of the TLR/IL-1R pathway.
Methodology:
-
Cell Culture and Treatment: Treat immune cells, such as human PBMCs, with the IRAK4 PROTAC at various concentrations for a sufficient duration to achieve protein degradation (e.g., 24 hours).
-
Cell Stimulation: Following PROTAC treatment, stimulate the cells with a TLR agonist (e.g., LPS or R848) for a specified time (e.g., 6 or 24 hours) to induce cytokine production.
-
Supernatant Collection: Centrifuge the cell culture plate and carefully collect the supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants to quantify the concentration of specific cytokines, such as IL-6 or TNF-α, using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cytokines from the standard curve. Determine the IC50 value by plotting the percentage of cytokine inhibition against the PROTAC concentration.
By employing these rigorous experimental approaches, researchers can effectively assess the selectivity and efficacy of novel PROTACs, facilitating the development of the next generation of targeted protein degraders.
References
Safety Operating Guide
Safe Disposal of E3 Ligase Ligand-Linker Conjugate 48: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of novel chemical compounds such as E3 Ligase Ligand-linker Conjugate 48 are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of this compound. As specific disposal protocols are ultimately dictated by the manufacturer's Safety Data Sheet (SDS) and institutional guidelines, this document outlines general best practices for similar research-grade chemical compounds.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including novel compounds like PROTACs and their components, is governed by regulations set forth by environmental protection agencies.[1] It is imperative to treat all research compounds as potentially hazardous waste.[1] Never dispose of such chemicals down the sink or in regular trash.[1] The primary and mandated route for disposal is through your institution's Environmental Health and Safety (EHS) program.[1]
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules designed to induce the degradation of a target protein by utilizing the cell's natural waste disposal system, the ubiquitin-proteasome system.[2][3][4][5] An E3 ligase ligand-linker conjugate is a key component of a PROTAC, consisting of a ligand that binds to an E3 ubiquitin ligase and a linker for attachment to a target protein ligand.[6][7][8]
Quantitative Data for Disposal Consideration
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines typical parameters that researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.[1] | Corrosive waste (highly acidic or basic) requires special handling and segregation.[1] |
| Concentration Limits | Varies by substance; for example, solutions with mercury above 0.2 ppm are hazardous.[1] | Even low concentrations of potent compounds can render a solution hazardous.[1] |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area.[1] | Limits the amount of waste stored in the lab before a scheduled pickup.[1] |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable.[1] | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[1] |
Experimental Protocol for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, always don appropriate personal protective equipment. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation Segregate chemical waste by compatibility to prevent dangerous reactions.[1] For this compound, adhere to the following:
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[2]
-
Liquid Waste: Collect solutions containing the conjugate in a separate, labeled, and sealed waste container.[2] Do not mix with other incompatible waste streams.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.[2]
Step 3: Container Management
-
Container Selection: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste.[1] Whenever possible, use the original container.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Also, include the approximate concentration and date.
Step 4: Spill Management In the event of a spill, prevent further leakage or spreading.[2]
-
Liquid Spills: Absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).[2]
-
Solid Spills: Carefully sweep or scoop the material to avoid dust generation.[2]
-
Cleanup: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[2] Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[2]
Step 5: Final Disposal All waste containing this compound must be disposed of through an approved waste disposal facility.[2] Do not dispose of this chemical down the drain or in general trash.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs and Molecular Glues [astrazeneca.com]
- 4. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 5. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 48
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of E3 Ligase Ligand-linker Conjugate 48. As this is a novel chemical entity, specific hazard data is not available. Therefore, the following guidance is based on best practices for handling potent, biologically active research compounds, such as Proteolysis Targeting Chimeras (PROTACs), and assumes the compound is hazardous until proven otherwise.[1] A thorough risk assessment is a critical first step before any handling.[2][3]
Hazard Identification and Risk Assessment
This compound is a component used to synthesize PROTACs, which are designed to induce protein degradation.[4] These molecules are biologically active and intended to modulate cellular processes. The primary risks are associated with accidental exposure via inhalation, skin contact, or ingestion, which could lead to unknown pharmacological effects.
Key Principles:
-
Assume Potency: Treat the compound as highly potent and potentially toxic.
-
Hierarchy of Controls: Employ a combination of engineering controls, administrative controls, and Personal Protective Equipment (PPE) to minimize exposure.[5]
-
Risk Assessment: Before beginning work, perform a task-specific risk assessment that evaluates potential hazards like spills, splashes, or aerosol generation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.[6] The minimum required PPE should be supplemented based on the specific procedures and risk assessment.[7]
| PPE Category | Minimum Recommendations |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1][7][8] For tasks with a splash hazard, chemical safety goggles or a face shield worn over glasses are required.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential.[1][6] Consider double-gloving for added protection during high-risk tasks.[7] Immediately replace gloves if contact with the chemical occurs.[7] |
| Body Protection | A buttoned, flame-retardant lab coat should be worn to protect clothing and skin.[1][8] |
| Respiratory Protection | All handling of the solid compound and preparation of stock solutions must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[6] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[8] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical to ensure safety during handling and experimentation.
Caption: Safe handling workflow for this compound.
Procedural Steps:
-
Designate Area: All work with the solid compound must be performed in a designated area, such as a chemical fume hood.
-
Don PPE: Before entering the designated area, put on all required PPE as specified in the table above.
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents (e.g., DMSO), vials, pipettes, and a chemical spill kit.
-
Weighing: Carefully weigh the solid compound within the fume hood. Use anti-static weigh paper or a dedicated spatula to minimize aerosolization.
-
Solubilization: Prepare stock solutions by dissolving the compound in an appropriate solvent. Add the solvent slowly to the solid to prevent splashing.
-
Experimentation: Carry out experimental procedures (e.g., dilutions, adding to cell culture) within the fume hood whenever possible.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning solution.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency and First Aid Plan
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Chemical Spill | Evacuate the immediate area. Use a chemical spill kit to absorb the material. Place waste in a sealed, labeled container for proper disposal. Do not clean up a large spill without proper training and respiratory protection. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Caption: Disposal plan for waste contaminated with the conjugate.
Disposal Procedures:
-
Segregation: Do not mix this waste with general lab trash. Segregate waste into three categories:
-
Solid Waste: Contaminated gloves, weigh paper, vials, and other disposable labware.
-
Liquid Waste: Unused solutions, contaminated media, and solvent rinses.
-
Sharps Waste: Contaminated pipette tips, needles, or syringes.
-
-
Containment:
-
Place solid waste into a clearly labeled, sealed hazardous waste bag or container.
-
Collect liquid waste in a dedicated, sealed, and secondarily contained hazardous waste container.
-
Dispose of sharps in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard pictograms.[1]
-
Collection: Follow your institution's guidelines for the storage and pickup of hazardous waste by Environmental Health and Safety (EHS) personnel.
References
- 1. twu.edu [twu.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
